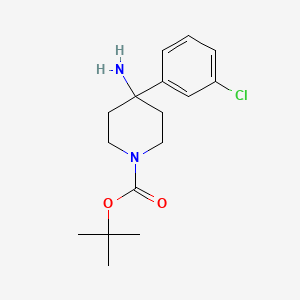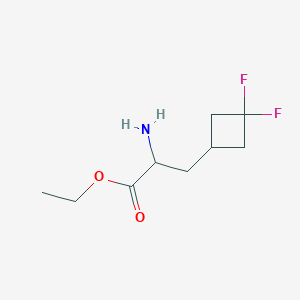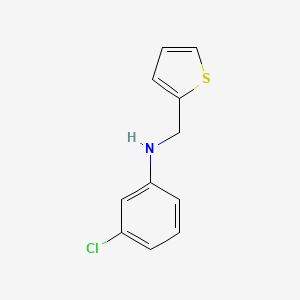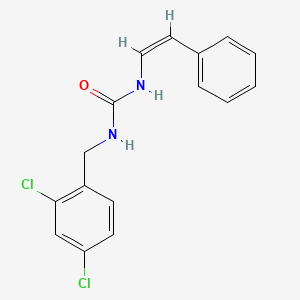
Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a chemical compound with the empirical formula C15H22ClN3O2 . It is a 4-aryl piperidine . This compound is also a precursor that can be used for the manufacture of fentanyl and its analogues .
Synthesis Analysis
Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture . Three of these precursor chemicals, norfentanyl, 4-AP and 1-boc-4-AP, have now been placed under international control .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO=C (OC (C) (C)C)N1CCN (C (C (Cl)=C2)=CC=C2N)CC1 . Chemical Reactions Analysis
This compound is a precursor in the synthesis of fentanyl and its analogues . The specific reactions it undergoes in this process are not detailed in the available sources.Aplicaciones Científicas De Investigación
Synthesis of Enantiopure Derivatives
Research by Marin et al. (2004) demonstrates the utility of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant for medicinal chemistry applications. This work highlights the compound's role in producing cis-4-hydroxy delta-lactams with good yield and stereoselectivity, serving as a precursor for various biologically active molecules (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Molecular Structure Elucidation
A study conducted by Moriguchi et al. (2014) on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, underscores the compound's significance in understanding the structural aspects of similar bicyclic systems. This research provides insights into the compound's crystal structure, aiding in the design of new chemical entities with potential therapeutic effects (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Intermediate in Biologically Active Compounds
Kong et al. (2016) synthesized an important intermediate, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, showcasing its role in the preparation of biologically active compounds like crizotinib. This highlights the compound's utility in pharmaceutical synthesis and the development of cancer therapeutics (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Application in Polyamide Synthesis
Research by Hsiao, Yang, and Chen (2000) on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the compound's relevance in material science. This study explores its use in creating polyamides with excellent thermal stability and solubility, indicating potential applications in high-performance materials (Hsiao, Yang, & Chen, 2000).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of various derivatives . .
Mode of Action
It is known to be useful as a semi-flexible linker in protac development for targeted protein degradation .
Biochemical Pathways
It is known to be involved in the development of protacs, which are designed to degrade specific proteins within cells .
Propiedades
IUPAC Name |
tert-butyl 4-amino-4-(3-chlorophenyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQMSLYJIKODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B2724364.png)

![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2724370.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)



![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724380.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)
![(2-Methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2724382.png)

![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)